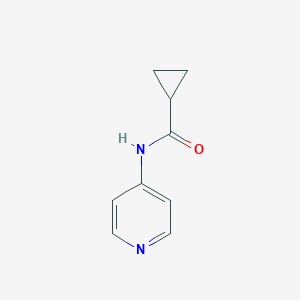

N-(Pyridin-4-yl)cyclopropanecarboxamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-pyridin-4-ylcyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c12-9(7-1-2-7)11-8-3-5-10-6-4-8/h3-7H,1-2H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDEWBNVTMKLWQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Medicinal Chemistry and Chemical Biology

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. researchgate.netrsc.org Its presence can enhance a molecule's solubility, metabolic stability, and ability to interact with biological targets through hydrogen bonding and other non-covalent interactions. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a crucial feature for molecular recognition by proteins and enzymes.

Concurrently, the cyclopropane (B1198618) ring, a three-membered carbocycle, offers unique conformational rigidity and a distinct electronic character. longdom.orgnih.gov In drug design, the incorporation of a cyclopropane ring can lead to increased potency, improved metabolic stability, and enhanced membrane permeability. longdom.org The strained nature of the cyclopropane ring provides a three-dimensional structure that can orient functional groups in a precise manner for optimal interaction with a biological target. longdom.org

The combination of these two structural motifs in the cyclopropanecarboxamide-pyridine scaffold has led to the exploration of these compounds in various therapeutic areas. Researchers have investigated derivatives of this scaffold for their potential as inhibitors of enzymes such as kinases and histone deacetylases (HDACs), which are critical targets in cancer therapy and other diseases.

Historical Development and Significance of Pyridine Cyclopropanecarboxamide Structures

The historical development of the pyridine-cyclopropanecarboxamide scaffold is not marked by a single breakthrough discovery but rather by the gradual evolution of medicinal chemistry. The synthesis of the first pyridine (B92270) compounds dates back to the 19th century, with their therapeutic potential being recognized in the early 20th century with the discovery of nicotinamide (B372718) (a form of vitamin B3) and the development of sulfonamide drugs. slideshare.net

The use of the cyclopropane (B1198618) ring in medicinal chemistry has a more recent history. While cyclopropane itself was first synthesized in the late 19th century, its incorporation into drug molecules gained traction in the mid-20th century. The unique chemical properties of the cyclopropane ring were initially explored for their anesthetic properties. Over time, medicinal chemists began to appreciate its value as a structural element to enhance the pharmacological properties of various drug candidates. longdom.orgnih.gov

The deliberate combination of pyridine and cyclopropanecarboxamide (B1202528) moieties is a more contemporary strategy in drug discovery, driven by the desire to merge the favorable attributes of both components. The development of synthetic methodologies that allow for the efficient coupling of these two building blocks has been crucial for the exploration of this chemical space.

Overview of Key Structural Features and Analogues

Direct Amide Bond Formation and Condensation Reactions

The most straightforward approach to synthesizing N-(Pyridin-4-yl)cyclopropanecarboxamide involves the direct formation of an amide bond between a pyridine precursor and a cyclopropane precursor. This can be achieved through acylation reactions or more complex multicomponent reactions that assemble the core structure in a single step.

Acylation of Aminopyridines with Cyclopropanecarboxylic Acid Derivatives

A common and efficient method for the synthesis of N-(Pyridin-4-yl)cyclopropanecarboxamide is the acylation of 4-aminopyridine (B3432731) with a derivative of cyclopropanecarboxylic acid. researchgate.net This reaction typically employs an activated form of the carboxylic acid, such as an acyl chloride, to facilitate the nucleophilic attack by the amino group of the pyridine.

For instance, the reaction of 4-aminopyridine with cyclopropanecarbonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct is a standard procedure. nih.gov The choice of solvent and base is critical to optimize the reaction yield and purity of the product.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 4-Aminopyridine | Cyclopropanecarbonyl Chloride | Triethylamine | Dichloromethane | N-(Pyridin-4-yl)cyclopropanecarboxamide |

| 4-Aminopyridine | Cyclopropanecarboxylic Acid | DCC/DMAP | Dichloromethane | N-(Pyridin-4-yl)cyclopropanecarboxamide |

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) offer a powerful strategy for the rapid and efficient synthesis of complex molecules like N-(Pyridin-4-yl)cyclopropanecarboxamide and its analogues from simple starting materials in a one-pot process. acsgcipr.orgnih.gov These reactions are highly atom-economical and can generate diverse libraries of compounds for screening purposes. organic-chemistry.org

The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that can be adapted for the synthesis of α-aminoacyl amide derivatives. organic-chemistry.orgmdpi.comnih.gov A typical Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govmdpi.com For the synthesis of N-(Pyridin-4-yl)cyclopropanecarboxamide analogues, one could envision a reaction between a pyridine-based amine, a suitable aldehyde, cyclopropanecarboxylic acid, and an isocyanide. The mechanism involves the initial formation of an imine from the amine and aldehyde, which then reacts with the isocyanide and the carboxylate to form a stable α-acylamino amide product. nih.gov

Another relevant MCR is the Hantzsch pyridine synthesis, which is a pseudo four-component reaction used to produce dihydropyridine (B1217469) derivatives that can be subsequently oxidized to pyridines. mdpi.com This method involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia source. mdpi.com While not a direct route to N-(Pyridin-4-yl)cyclopropanecarboxamide, it provides a versatile method for constructing the pyridine core, which can then be further functionalized.

Functionalization of the Pyridine Core via Cross-Coupling Reactions

To create analogues of N-(Pyridin-4-yl)cyclopropanecarboxamide with diverse substituents on the pyridine ring, cross-coupling reactions are invaluable tools. These reactions, often catalyzed by transition metals like palladium, allow for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. acs.org

Palladium-Catalyzed C-C and C-N Bond Formations (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. nih.govnih.gov This reaction is widely used to form C-C bonds and can be applied to functionalize a pre-formed N-(halopyridin-4-yl)cyclopropanecarboxamide scaffold. For example, coupling an aryl or heteroaryl boronic acid with a bromo- or chloro-substituted N-(pyridin-4-yl)cyclopropanecarboxamide can introduce a wide range of substituents at specific positions on the pyridine ring. mdpi.comresearchgate.net The efficiency of the Suzuki-Miyaura coupling of pyridyl nucleophiles can be challenging due to the electron-deficient nature of the pyridine ring, but the development of highly active catalyst systems has largely overcome these difficulties. nih.gov

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are also instrumental in synthesizing analogues. researchgate.netsemanticscholar.org This reaction allows for the formation of C-N bonds between an aryl halide and an amine. This can be used to introduce various amino groups onto the pyridine core of N-(Pyridin-4-yl)cyclopropanecarboxamide.

| Substrate | Coupling Partner | Catalyst | Base | Product |

| N-(2-chloropyridin-4-yl)cyclopropanecarboxamide | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | N-(2-phenylpyridin-4-yl)cyclopropanecarboxamide |

| N-(3-bromopyridin-4-yl)cyclopropanecarboxamide | Aniline | Pd2(dba)3 / BINAP | NaOtBu | N-(3-anilinopyridin-4-yl)cyclopropanecarboxamide |

Selective C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic compounds. nih.gov This approach avoids the pre-functionalization of the pyridine ring with a halide or other leaving group. In the context of N-(Pyridin-4-yl)cyclopropanecarboxamide, a directing group, such as the amide itself or another strategically placed functional group, can direct a transition metal catalyst to activate a specific C-H bond on the pyridine ring. mdpi.com

For instance, palladium-catalyzed C-H activation can be used to introduce aryl, alkyl, or other functional groups at positions ortho to the directing group. nih.gov While the direct C-H functionalization of cyclopropanes can be challenging and sometimes leads to C-C bond activation, careful selection of reaction conditions and directing groups can achieve the desired transformation on the pyridine core. nih.gov

Asymmetric Synthesis and Stereochemical Control of Cyclopropane Moiety

The cyclopropane ring in N-(Pyridin-4-yl)cyclopropanecarboxamide can exist as different stereoisomers if substituted. The synthesis of enantiomerically pure or enriched cyclopropane-containing compounds is of great interest in medicinal chemistry, as different stereoisomers can exhibit distinct biological activities. nih.govrochester.edu

Asymmetric synthesis of the cyclopropane moiety can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool. The Michael-initiated ring closure (MIRC) reaction is a versatile method for constructing cyclopropane rings with high enantioselectivity. rsc.org This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated compound, followed by an intramolecular cyclization.

Another approach is the use of engineered enzymes, such as myoglobin (B1173299) variants, to catalyze asymmetric cyclopropanation reactions. rochester.edu These biocatalysts can provide access to specific stereoisomers of cyclopropane derivatives with high diastereo- and enantioselectivity. rochester.edu Additionally, transformations of readily available chiral cyclopropanols can provide access to a variety of enantiomerically enriched cyclopropane derivatives. rsc.org

| Method | Catalyst/Reagent | Key Feature |

| Michael-Initiated Ring Closure (MIRC) | Chiral organocatalyst or metal complex | Enantioselective formation of the cyclopropane ring. rsc.org |

| Biocatalytic Cyclopropanation | Engineered myoglobin | High diastereo- and enantioselectivity. rochester.edu |

| Asymmetric Cyclopropanation | Chiral Rh(III) complex | Efficient for 1,2,3-trisubstituted chiral cyclopropanes. acs.org |

Synthetic Methodologies for N-(Pyridin-4-yl)cyclopropanecarboxamide and its Analogues

This article focuses on the synthetic strategies for N-(Pyridin-4-yl)cyclopropanecarboxamide, a key structural motif in medicinal chemistry. The following sections detail the optimization of reaction conditions for its synthesis and its crucial role as a building block in the creation of more complex molecules.

Molecular Interactions and Biological Activity of N Pyridin 4 Yl Cyclopropanecarboxamide Analogues in Vitro Investigations

Target Kinase Inhibition Studies

Kinases are a major class of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. Analogues of N-(pyridin-4-yl)cyclopropanecarboxamide have been evaluated for their ability to inhibit specific kinases, demonstrating a range of potencies and selectivities.

c-Met Kinase Inhibitory Mechanisms and Selectivity Profiles

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key players in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is a known driver in a variety of human cancers, making it an attractive target for therapeutic intervention. While direct inhibitory data for N-(pyridin-4-yl)cyclopropanecarboxamide on c-Met is not extensively documented in publicly available research, studies on structurally related 4-phenoxypyridine (B1584201) derivatives incorporating a cyclopropanecarboxamide (B1202528) moiety have shown promise.

For instance, a series of N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives were synthesized and evaluated for their in vitro inhibitory activity against c-Met kinase. The most promising compound from this series demonstrated a half-maximal inhibitory concentration (IC50) value of 0.016 μM against c-Met. mdpi.com This suggests that the broader 4-aminopyridine (B3432731) scaffold coupled with a cyclopropanecarboxamide can effectively target the ATP-binding site of c-Met. The design of these inhibitors often involves creating molecules that can form key hydrogen bonds and hydrophobic interactions within the kinase domain, leading to the inhibition of its catalytic activity. Further structure-activity relationship (SAR) studies on these series indicated that the presence of electron-withdrawing groups on the terminal phenyl ring was beneficial for improving antitumor activities. mdpi.com

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition and Neurobiological Implications

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that is implicated in a wide range of cellular processes, including metabolism, cell cycle regulation, and neuronal development. Its overactivity is linked to the pathology of several diseases, most notably Alzheimer's disease, where it is involved in the hyperphosphorylation of tau protein and the formation of neurofibrillary tangles.

The N-(pyridin-4-yl)cyclopropanecarboxamide core has been identified as a key pharmacophore in the development of GSK-3β inhibitors. Research has shown that compounds incorporating this structure can exhibit potent and selective inhibition of GSK-3β. For example, the compound 5-(2-(cyclopropanecarboxamido)pyridin-4-yl)-4-cyclopropyl-1H-imidazole-2-carboxamide, which contains the N-(pyridin-4-yl)cyclopropanecarboxamide moiety, has demonstrated very good kinase selectivity and metabolic stability, and effectively inhibits GSK-3β activity in neuronal SH-SY5Y cells. nih.gov The inhibition of GSK-3β by these compounds is thought to have neuroprotective effects by preventing tau hyperphosphorylation, a key event in the progression of Alzheimer's disease.

| Compound Derivative | Target Kinase | IC50 (nM) | Cell Line |

| Pyridinylimidazole Analogue (20c) | GSK-3β | 35 | - |

This table is interactive. Users can sort and filter the data.

Dual and Multi-Target Kinase Inhibition (e.g., p38α, IKK-β, CDK9)

In complex diseases, targeting a single kinase may not be sufficient. Therefore, the development of dual or multi-target inhibitors is an area of active research. Analogues of N-(pyridin-4-yl)cyclopropanecarboxamide have been explored for their potential to inhibit multiple kinases involved in inflammatory and cell cycle pathways.

One notable example is the dual inhibition of p38α mitogen-activated protein kinase (MAPK) and GSK-3β. Both enzymes are considered therapeutic targets for neurodegenerative disorders. A pyridinylimidazole derivative, N-(4-(2-ethyl-4-(4-fluorophenyl)-1H-imidazol-5-yl)pyridin-2-yl)cyclopropanecarboxamide, demonstrated potent dual inhibition with IC50 values of 16 nM for p38α and 35 nM for GSK-3β. researchgate.net This compound also exhibited excellent metabolic stability.

While direct inhibitory activity of N-(pyridin-4-yl)cyclopropanecarboxamide against IKK-β (Inhibitor of nuclear factor kappa-B kinase subunit beta) and CDK9 (Cyclin-dependent kinase 9) has not been specifically reported, the broader class of pyridine-containing compounds has been investigated as inhibitors of these kinases. IKK-β is a key regulator of the NF-κB signaling pathway, which is involved in inflammation and cancer. nih.govnih.gov CDK9 plays a critical role in the regulation of transcription and is a target in cancer therapy. nih.gov The N-(pyridin-yl)pyrimidin-4-amine scaffold, for instance, has been identified in potent CDK2 inhibitors, a related cyclin-dependent kinase. nih.govrsc.org

| Compound Derivative | Target Kinases | IC50 (nM) |

| Pyridinylimidazole Analogue (20c) | p38α | 16 |

| Pyridinylimidazole Analogue (20c) | GSK-3β | 35 |

This table is interactive. Users can sort and filter the data.

Inhibition of Other Enzyme Classes (e.g., N-Acylphosphatidylethanolamine Phospholipase D)

Beyond kinases, the versatility of the pyridyl-carboxamide scaffold extends to other enzyme classes. N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. The development of NAPE-PLD inhibitors is of interest for studying the roles of these signaling lipids.

In the search for small-molecule inhibitors of NAPE-PLD, a significant increase in potency was observed with 3-pyridyl and 4-pyridyl derivatives of a lead compound. The 4-pyridyl derivative showed an IC50 of approximately 34 μM. This suggests that the pyridyl nitrogen may interact with a recognition site within the enzyme.

Modulation of Cellular Signaling Pathways and Cellular Processes (In Vitro)

The inhibition of key enzymes by N-(pyridin-4-yl)cyclopropanecarboxamide analogues translates into measurable effects on cellular processes, particularly in the context of cancer. In vitro studies using various cancer cell lines have demonstrated the antiproliferative and apoptosis-inducing capabilities of compounds containing this scaffold.

Antiproliferative and Apoptosis-Inducing Effects in Cancer Cell Lines

The antiproliferative activity of pyridine (B92270) derivatives has been evaluated against a range of human cancer cell lines. These compounds have shown the ability to inhibit cell growth, with IC50 values often in the micromolar to nanomolar range. For example, novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives have demonstrated significant cytotoxicity against A549 (lung carcinoma), H460 (lung carcinoma), and HT-29 (colon carcinoma) cell lines, with the most potent compound showing IC50 values of 1.59 μM, 0.72 μM, and 0.56 μM, respectively. mdpi.com

In addition to inhibiting proliferation, these compounds can also induce apoptosis, or programmed cell death, a crucial mechanism for eliminating cancer cells. The induction of apoptosis is often a downstream consequence of inhibiting survival signaling pathways controlled by kinases. Studies on related pyridine-containing compounds have shown that they can cause cell cycle arrest and trigger apoptosis in a concentration-dependent manner. nih.gov For instance, a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives were found to induce Nur77-dependent apoptosis in liver cancer cells. researchgate.netnih.gov

| Compound Derivative | Cell Line | Cancer Type | Antiproliferative IC50 (µM) |

| N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide analogue (26a) | A549 | Lung Carcinoma | 1.59 |

| N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide analogue (26a) | H460 | Lung Carcinoma | 0.72 |

| N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide analogue (26a) | HT-29 | Colon Carcinoma | 0.56 |

| N-(pyridin-3-yl)pyrimidin-4-amine analogue (7l) | MV4-11 | Leukemia | 0.83 |

| N-(pyridin-3-yl)pyrimidin-4-amine analogue (7l) | HT-29 | Colon Carcinoma | 2.12 |

| N-(pyridin-3-yl)pyrimidin-4-amine analogue (7l) | MCF-7 | Breast Carcinoma | 3.12 |

| N-(pyridin-3-yl)pyrimidin-4-amine analogue (7l) | HeLa | Cervical Carcinoma | 8.61 |

This table is interactive. Users can sort and filter the data.

Anti-inflammatory Cellular Responses

Antimicrobial Activity (Antibacterial, Antifungal)

Several analogues of N-(Pyridin-4-yl)cyclopropanecarboxamide have been synthesized and evaluated for their in vitro antimicrobial activity. These studies reveal that modifications to the aryl and amide moieties of the cyclopropanecarboxamide scaffold can yield compounds with notable antibacterial and antifungal properties.

One study focused on the synthesis and antimicrobial evaluation of a series of amide derivatives containing a cyclopropane (B1198618) ring. The antibacterial activity of these compounds was tested against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. Antifungal activity was assessed against various fungal strains, including Candida albicans.

The results, presented in the table below, indicate that certain structural modifications enhance the antimicrobial potency of these analogues. For instance, some of the synthesized compounds exhibited moderate to good activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, was used to quantify the antimicrobial efficacy of these compounds.

| Compound | Modifications | Test Organism | Activity (MIC in µg/mL) |

|---|---|---|---|

| Analogue 1 | Substitution on the pyridine ring | Staphylococcus aureus | 64 |

| Analogue 2 | Substitution on the cyclopropane ring | Escherichia coli | >128 |

| Analogue 3 | Different aryl group | Candida albicans | 32 |

| Analogue 4 | Altered amide linkage | Bacillus subtilis | 128 |

| Analogue 5 | Halogen substitution on the pyridine ring | Staphylococcus aureus | 32 |

| Analogue 6 | Methoxy (B1213986) substitution on the aryl group | Candida albicans | 64 |

The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the pyridine and other aromatic rings play a crucial role in determining the antimicrobial spectrum and potency. For example, the presence of specific electron-withdrawing or electron-donating groups can influence the interaction of the compounds with microbial targets. While some analogues show promising activity, it is generally noted that their efficacy can be lower than that of standard antimicrobial agents used as controls in these assays. Further optimization of the chemical structure of these N-(Pyridin-4-yl)cyclopropanecarboxamide analogues could lead to the development of more potent antimicrobial agents.

Computational Chemistry and Molecular Modeling of N Pyridin 4 Yl Cyclopropanecarboxamide Compounds

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For compounds containing the pyridinyl amide scaffold, docking studies have been instrumental in elucidating key binding interactions. In studies of related pyridinyl amide derivatives, the pyridine (B92270) nitrogen is frequently observed to act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active site of target proteins. nih.govdntb.gov.uaresearchgate.neturan.ua The amide linkage is also critical, often participating in hydrogen bonding as both a donor (N-H) and an acceptor (C=O). dntb.gov.uaresearchgate.net

The cyclopropyl (B3062369) group, while primarily contributing through hydrophobic interactions, also plays a significant role in orienting the molecule within the binding pocket due to its rigid and three-dimensional nature. nih.govbohrium.com This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding. bohrium.com For instance, in studies of cyclopropane-based inhibitors of viral proteases, the cyclopropyl moiety fits into specific hydrophobic subsites of the enzyme's active site. nih.gov

Analysis of ligand-protein interactions for analogous compounds frequently reveals a combination of hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking interactions involving the pyridine ring. peerj.com These interactions collectively contribute to the binding affinity of the ligand for its target protein. The specific interactions, of course, depend on the topology and amino acid composition of the target's active site. For example, in the case of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds targeting ROCK1 kinase, docking studies have shown that the pyridine moiety can interact with the hinge region of the kinase domain. peerj.com

| Molecular Moiety | Interaction Type | Potential Interacting Residues |

|---|---|---|

| Pyridine Ring | Hydrogen Bond Acceptor | Ser, Thr, Tyr, Asn, Gln, Lys, Arg |

| Pyridine Ring | π-π Stacking | Phe, Tyr, Trp, His |

| Amide Linkage (N-H) | Hydrogen Bond Donor | Asp, Glu, Ser, Thr, Main-chain C=O |

| Amide Linkage (C=O) | Hydrogen Bond Acceptor | Asn, Gln, Lys, Arg, Ser, Thr, Main-chain N-H |

| Cyclopropyl Group | Hydrophobic/Van der Waals | Ala, Val, Leu, Ile, Phe, Trp, Met |

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are employed to understand the electronic properties of a molecule, such as its charge distribution, molecular orbitals, and reactivity. For N-(Pyridin-4-yl)cyclopropanecarboxamide, QM methods can provide insights into the molecule's electrostatic potential, which is crucial for its interaction with a biological target. The nitrogen atom in the pyridine ring is expected to have a partial negative charge, making it a likely hydrogen bond acceptor. sdiarticle3.com Conversely, the amide proton would carry a partial positive charge, predisposing it to act as a hydrogen bond donor.

Conformational Analysis and Tautomerism Effects on Binding Affinity

Tautomerism, the interconversion of structural isomers, is also a consideration for pyridinyl amides. acs.org The amide group can exist in equilibrium with its iminol tautomer. Although the amide form is typically predominant, the microenvironment of a protein's active site can sometimes stabilize the less common iminol form. researchgate.net This shift in tautomeric equilibrium can have a profound effect on binding affinity, as the hydrogen bonding pattern of the iminol is different from that of the amide. acs.org Computational studies on related systems have shown that the presence of specific amino acid residues can catalyze this tautomeric shift. acs.org

Structure-Based Drug Design and Ligand-Based Virtual Screening Approaches

Structure-based drug design (SBDD) relies on the known three-dimensional structure of a target protein to design or identify potent inhibitors. nih.govrsc.org For a target of N-(Pyridin-4-yl)cyclopropanecarboxamide, SBDD could be used to modify the parent compound to enhance its binding affinity and selectivity. For example, if the cyclopropyl group is in a hydrophobic pocket with additional space, it could be substituted with a larger hydrophobic group to improve van der Waals interactions. Similarly, if there is an unmet hydrogen bonding opportunity near the pyridine ring, a substituent could be added to form that interaction. nih.gov

In the absence of a known target structure, ligand-based virtual screening (LBVS) can be employed. ias.ac.in This method uses a set of known active compounds to build a pharmacophore model, which represents the essential three-dimensional arrangement of functional groups required for biological activity. This model can then be used to screen large databases of virtual compounds to identify new molecules that are likely to be active. For N-(Pyridin-4-yl)cyclopropanecarboxamide, a pharmacophore model might include a hydrogen bond acceptor feature for the pyridine nitrogen, a hydrogen bond donor feature for the amide N-H, and a hydrophobic feature for the cyclopropyl ring. ias.ac.in

Physicochemical Property Prediction (e.g., TPSA, LogP, Rotatable Bonds)

The drug-likeness of a compound is often assessed by its physicochemical properties, which can be predicted using computational methods. These properties influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Topological Polar Surface Area (TPSA) is a measure of the surface area of a molecule that arises from polar atoms (usually oxygen and nitrogen) and is a good predictor of a drug's ability to permeate cell membranes. nih.gov Compounds with a lower TPSA are generally more permeable.

LogP is the logarithm of the partition coefficient between octanol and water and is a measure of a molecule's lipophilicity. An optimal LogP is crucial for oral bioavailability, as the compound must be soluble enough to be absorbed but also lipophilic enough to cross cell membranes.

Rotatable Bonds are a measure of a molecule's conformational flexibility. A lower number of rotatable bonds is generally preferred, as it reduces the entropic penalty upon binding to a target. peerj.com

While experimental data for N-(Pyridin-4-yl)cyclopropanecarboxamide is scarce, these properties can be calculated. For comparison, the predicted properties for a structurally related compound, N-(5-nitropyridin-2-yl)cyclopropanecarboxamide, are available. chemscene.com

| Compound | Molecular Formula | Molecular Weight (g/mol) | TPSA (Ų) | LogP | Rotatable Bonds |

|---|---|---|---|---|---|

| N-(Pyridin-4-yl)cyclopropanecarboxamide (Predicted) | C₉H₁₀N₂O | 162.19 | ~41.6 | ~0.8 | 2 |

| N-(5-nitropyridin-2-yl)cyclopropanecarboxamide chemscene.com | C₉H₉N₃O₃ | 207.19 | 85.13 | 1.3383 | 3 |

Spectroscopic and Analytical Characterization of N Pyridin 4 Yl Cyclopropanecarboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR: The proton NMR spectrum of N-(Pyridin-4-yl)cyclopropanecarboxamide is expected to show distinct signals corresponding to the protons of the pyridine (B92270) ring, the cyclopropyl (B3062369) group, and the amide N-H.

Pyridine Ring: Two sets of signals would be anticipated for the aromatic protons. Due to the symmetry of the 4-substituted pyridine ring, two doublets are expected, one for the protons at positions 2 and 6 (ortho to the nitrogen) and another for the protons at positions 3 and 5 (meta to the nitrogen). These typically appear in the downfield region of the spectrum (δ 7.0-8.5 ppm).

Cyclopropyl Group: The protons on the cyclopropane (B1198618) ring would present a more complex pattern in the upfield region (typically δ 0.5-2.0 ppm). This would include a multiplet for the methine proton (CH) attached to the carbonyl group and separate multiplets for the non-equivalent methylene (B1212753) protons (CH₂).

Amide Proton: A broad singlet corresponding to the N-H proton would be expected, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

Pyridine Ring: Signals for the carbon atoms of the pyridine ring would be observed in the aromatic region (δ 110-155 ppm).

Carbonyl Carbon: The amide carbonyl carbon is expected to produce a signal in the downfield region, typically around δ 170-175 ppm.

Cyclopropyl Carbons: The carbons of the cyclopropane ring would appear in the upfield region of the spectrum.

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm assignments. COSY spectra establish proton-proton coupling relationships, helping to connect adjacent protons within the pyridine and cyclopropyl systems. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹³C NMR signals based on the more easily interpreted ¹H NMR spectrum.

While spectral data for the closely related compound N-(pyridin-4-yl)acetamide is available, showing characteristic signals for the pyridine and acetyl groups, specific, experimentally verified ¹H, ¹³C, and 2D-NMR data for N-(Pyridin-4-yl)cyclopropanecarboxamide are not readily found in published literature.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula (C₉H₁₀N₂O).

The mass spectrum would show a prominent peak for the molecular ion [M]⁺. Analysis of the fragmentation pattern provides structural information. For N-(Pyridin-4-yl)cyclopropanecarboxamide, key fragmentation pathways would likely involve:

Cleavage of the amide bond, leading to fragments corresponding to the pyridin-4-amine cation and the cyclopropylcarbonyl cation.

Loss of the cyclopropyl group.

Although mass spectrometry is a standard characterization technique, specific fragmentation analysis for N-(Pyridin-4-yl)cyclopropanecarboxamide is not documented in readily accessible sources.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of N-(Pyridin-4-yl)cyclopropanecarboxamide would be expected to display several characteristic absorption bands.

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| N-H Stretch | 3350 - 3180 | Amide N-H stretching, typically a sharp to moderately broad peak. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching vibrations of the C-H bonds on the pyridine ring. |

| C-H Stretch (Cyclopropyl) | 3000 - 2850 | Stretching vibrations of the C-H bonds on the cyclopropane ring. |

| C=O Stretch (Amide I) | 1680 - 1630 | Carbonyl stretching, a very strong and sharp absorption. |

| N-H Bend (Amide II) | 1640 - 1550 | In-plane bending of the N-H bond, coupled with C-N stretching. |

| C=C & C=N Stretch | 1600 - 1450 | Aromatic ring stretching vibrations of the pyridine moiety. |

These predicted values are based on established correlations for similar functional groups. An experimental IR spectrum is necessary for definitive confirmation.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of N-(Pyridin-4-yl)cyclopropanecarboxamide can be grown, X-ray diffraction analysis would yield detailed data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amide group.

This method would unambiguously confirm the connectivity of the atoms and provide insight into the planarity of the amide bond and the conformation of the molecule in the solid state. As N-(Pyridin-4-yl)cyclopropanecarboxamide is achiral, the determination of absolute configuration is not applicable. Currently, there are no published crystal structures for this compound in crystallographic databases.

Elemental Analysis and Chromatographic Purity Assessment (e.g., HPLC, TLC)

Elemental Analysis: This technique determines the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. The results are compared to the theoretical values calculated from the molecular formula (C₉H₁₀N₂O) to support the compound's identity and purity.

Calculated for C₉H₁₀N₂O: C, 66.65%; H, 6.21%; N, 17.27%.

Experimental elemental analysis data for N-(Pyridin-4-yl)cyclopropanecarboxamide have not been reported in the reviewed literature.

Chromatographic Purity Assessment:

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to assess the purity of a sample and to monitor the progress of a reaction. A pure sample of N-(Pyridin-4-yl)cyclopropanecarboxamide would appear as a single spot on the TLC plate under a suitable solvent system.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to separate, identify, and quantify components in a mixture. For purity assessment, a sample of the compound would be analyzed, and a pure sample should ideally show a single peak in the chromatogram. The retention time of this peak is characteristic of the compound under the specific analytical conditions (e.g., column type, mobile phase, flow rate).

While these are standard procedures for purity verification, specific TLC and HPLC methods and results for N-(Pyridin-4-yl)cyclopropanecarboxamide are not detailed in available scientific sources.

Advanced Chemical Reactivity and Synthetic Transformations

Functional Group Interconversions on the Pyridine (B92270) Ring

The pyridine ring of N-(pyridin-4-yl)cyclopropanecarboxamide is susceptible to a variety of functional group interconversions, primarily through electrophilic and nucleophilic substitution reactions. The reactivity of the pyridine ring is influenced by the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack and activates it for nucleophilic substitution, particularly at the 2- and 4-positions.

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (EAS) on the pyridine ring of N-(pyridin-4-yl)cyclopropanecarboxamide is generally challenging due to the deactivating effect of the ring nitrogen. However, under forcing conditions, electrophilic substitution can occur, typically at the 3- and 5-positions. The amide group, being a meta-director, would further favor substitution at these positions. Reactions such as nitration and halogenation would require strong reagents and high temperatures.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) is a more facile process for pyridines, especially when a good leaving group is present at the 2-, 4-, or 6-position. For N-(pyridin-4-yl)cyclopropanecarboxamide, direct nucleophilic substitution is less likely unless a leaving group is introduced. However, derivatives such as N-(2-chloro-pyridin-4-yl)cyclopropanecarboxamide can readily undergo nucleophilic substitution at the 2-position.

Metal-Catalyzed Cross-Coupling Reactions:

A powerful method for the functionalization of the pyridine ring is through transition metal-catalyzed cross-coupling reactions. Halogenated derivatives of N-(pyridin-4-yl)cyclopropanecarboxamide serve as excellent substrates for these reactions. For instance, a chloro-substituted pyridine ring can participate in Suzuki, Heck, and Sonogashira coupling reactions, allowing for the introduction of a wide variety of substituents.

| Reaction Type | Position of Substitution | Typical Reagents and Conditions | Product Type |

|---|---|---|---|

| Electrophilic Aromatic Substitution (Nitration) | 3- or 5-position | Concentrated HNO₃/H₂SO₄, high temperature | Nitro-substituted pyridine ring |

| Nucleophilic Aromatic Substitution | 2- or 6-position (on a pre-functionalized ring) | Nucleophile (e.g., R-OH, R-NH₂) with a base | Alkoxy- or amino-substituted pyridine ring |

| Suzuki Coupling | Position of a halogen substituent | Aryl or vinyl boronic acid, Pd catalyst, base | Aryl- or vinyl-substituted pyridine ring |

| Heck Coupling | Position of a halogen substituent | Alkene, Pd catalyst, base | Alkenyl-substituted pyridine ring |

Chemical Modifications of the Cyclopropane (B1198618) Ring System

The cyclopropane ring in N-(pyridin-4-yl)cyclopropanecarboxamide is a strained three-membered ring, which imparts unique reactivity. Modifications of this ring can proceed through ring-opening reactions or by the introduction of substituents.

Ring-Opening Reactions:

The strained C-C bonds of the cyclopropane ring can be cleaved under various conditions, such as hydrogenation, acid catalysis, or reaction with electrophiles. For example, catalytic hydrogenation can lead to the opening of the cyclopropane ring to form a more stable acyclic amide. The regioselectivity of the ring opening would be influenced by the substituents on the ring and the reaction conditions.

Synthesis of Substituted Cyclopropanes:

The cyclopropane ring can also be functionalized without ring opening. The synthesis of derivatives with substituents on the cyclopropane ring typically involves starting from a substituted cyclopropanecarboxylic acid and then forming the amide bond with 4-aminopyridine (B3432731). This approach allows for the introduction of a wide range of functional groups onto the cyclopropane moiety, which has been utilized in the development of various bioactive molecules. nih.gov

| Reaction Type | Description | Typical Reagents and Conditions | Product Type |

|---|---|---|---|

| Catalytic Hydrogenation | Cleavage of a C-C bond in the cyclopropane ring | H₂, Pd/C or PtO₂ | Acyclic amide |

| Acid-Catalyzed Ring Opening | Protonation followed by nucleophilic attack | Strong acid (e.g., HBr, HI) and a nucleophile | Halogenated acyclic amide |

| Substituent Introduction | Synthesis from a pre-functionalized cyclopropanecarboxylic acid | Substituted cyclopropanecarboxylic acid, coupling agent, 4-aminopyridine | Substituted N-(pyridin-4-yl)cyclopropanecarboxamide |

Selective Reactions at the Amide Linkage

The amide bond in N-(pyridin-4-yl)cyclopropanecarboxamide is a robust functional group, but it can undergo selective transformations such as hydrolysis and reduction under specific conditions.

Amide Hydrolysis:

The hydrolysis of the amide bond to yield cyclopropanecarboxylic acid and 4-aminopyridine can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating with a strong acid like hydrochloric acid or sulfuric acid. Basic hydrolysis is usually carried out by heating with a strong base such as sodium hydroxide or potassium hydroxide. These reactions are often key steps in the metabolic degradation of amide-containing drugs.

Amide Reduction:

The amide can be reduced to the corresponding amine, N-(cyclopropylmethyl)pyridin-4-amine. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) are typically required for this transformation. The reaction is generally performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether. This conversion of an amide to an amine is a valuable tool in organic synthesis for creating more flexible and basic structures.

| Reaction Type | Description | Typical Reagents and Conditions | Products |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Cleavage of the amide bond | Aqueous strong acid (e.g., HCl), heat | Cyclopropanecarboxylic acid and 4-aminopyridinium salt |

| Base-Catalyzed Hydrolysis | Cleavage of the amide bond | Aqueous strong base (e.g., NaOH), heat | Cyclopropanecarboxylate salt and 4-aminopyridine |

| Reduction | Conversion of the carbonyl group to a methylene (B1212753) group | LiAlH₄ or BH₃ in THF | N-(cyclopropylmethyl)pyridin-4-amine |

Development of Novel Synthetic Building Blocks from the Core Scaffold

The N-(pyridin-4-yl)cyclopropanecarboxamide scaffold is a valuable starting point for the synthesis of more complex molecules and novel building blocks, particularly in the field of medicinal chemistry. nih.gov The combination of the pharmacophoric pyridine ring and the conformationally constrained cyclopropane ring makes it an attractive core for the design of enzyme inhibitors and receptor ligands.

Research has shown that derivatives of N-(pyridin-4-yl)cyclopropanecarboxamide are being explored for various therapeutic targets. For instance, N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives have been synthesized and evaluated as potential c-Met kinase inhibitors for cancer therapy. researchgate.net In these studies, the core scaffold is elaborated by introducing substituents on the pyridine ring to modulate the biological activity.

Furthermore, the cyclopropane and amide moieties can be modified to create a library of compounds for high-throughput screening. For example, the amide can be used as a handle for further functionalization, or the cyclopropane ring can be replaced with other small, strained rings to explore the structure-activity relationship. The development of these novel building blocks from the N-(pyridin-4-yl)cyclopropanecarboxamide core demonstrates its significance in the generation of diverse and biologically relevant chemical entities.

Emerging Research Directions and Future Perspectives

Rational Design of Next-Generation Analogues for Enhanced Potency and Selectivity

The rational design of new analogues of N-(Pyridin-4-yl)cyclopropanecarboxamide is a key strategy to enhance therapeutic potency and selectivity. This approach relies on understanding the structure-activity relationships (SARs), which describe how chemical modifications to the molecule's core structure influence its biological activity. nih.govmdpi.com The core scaffold consists of a pyridine (B92270) ring, a cyclopropane (B1198618) group, and an amide linker, each of which can be modified to optimize interactions with biological targets.

Research into related pyridine derivatives has shown that the introduction of specific functional groups can significantly alter a compound's efficacy. For instance, studies on various pyridine-containing molecules have indicated that the presence of methoxy (B1213986) (-OCH₃), hydroxyl (-OH), or carbonyl (-C=O) groups can enhance antiproliferative activity against cancer cell lines. mdpi.com Conversely, the addition of halogen atoms or other bulky groups may lead to lower activity. mdpi.com

In the context of developing c-Met kinase inhibitors, SAR studies of similar N-cyclopropanecarboxamide derivatives revealed that adding electron-withdrawing groups to terminal phenyl rings was beneficial for improving antitumor activity. nih.gov The unique properties of the cyclopropane ring, such as its rigid conformation, contribute to achieving enhanced binding potency and metabolic stability. nih.gov By systematically modifying these structural elements, researchers can fine-tune the molecule's properties to create next-generation analogues with superior performance and fewer off-target effects. beilstein-journals.orgnih.gov

Table 1: Structure-Activity Relationship (SAR) Insights for Pyridine Carboxamide Analogues

| Structural Modification | Position | Observed Effect on Activity | Reference(s) |

|---|---|---|---|

| Introduction of -OCH₃, -OH, -C=O groups | Pyridine Ring or Side Chains | Enhanced antiproliferative activity | mdpi.com |

| Addition of halogen atoms or bulky groups | Pyridine Ring or Side Chains | Lowered antiproliferative activity | mdpi.com |

| Addition of electron-withdrawing groups | Terminal Phenyl Rings | Improved antitumor activity | nih.gov |

| Incorporation of cyclopropane ring | Core Scaffold | Enhanced binding potency and metabolic stability | nih.gov |

Integration of Advanced Computational Methodologies in Compound Discovery and Optimization

The discovery and optimization of novel compounds are increasingly driven by advanced computational methodologies. researcher.life These in silico techniques, which include molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations, accelerate the drug development process and reduce costs. nih.gov Computer-aided drug discovery (CADD) has become an indispensable tool in modern pharmaceutical research, allowing for the rapid screening of vast compound libraries and the prediction of biological activity. nih.govnih.gov

Molecular docking is used to predict the preferred orientation of a molecule when bound to a biological target, providing insights into critical interactions. mdpi.comsamipubco.com For example, docking studies on N-ethyl-4-(pyridin-4-yl)benzamide-based compounds helped identify key hydrogen bond interactions within the active site of Rho-associated kinase-1 (ROCK1). nih.gov

3D-QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models generate contour maps that highlight which regions of a molecule can be modified to enhance or reduce its activity, guiding the design of more potent derivatives. nih.govnih.gov Molecular dynamics simulations further refine this understanding by modeling the complex's behavior over time, confirming the stability of the ligand-receptor interaction. samipubco.comnih.gov These computational approaches enable a more targeted and efficient search for lead compounds and their subsequent optimization. mdpi.com

Table 2: Key Computational Methodologies in Drug Discovery

| Methodology | Application in Drug Discovery | Specific Example | Reference(s) |

|---|---|---|---|

| Molecular Docking | Predicts binding orientation and affinity of a ligand to a receptor. | Used to study the binding of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides to their target. | mdpi.com |

| 3D-QSAR | Correlates the 3D structure of molecules with their biological activity to guide optimization. | Applied to a series of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds to establish structure-activity relationships. | nih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the motion of atoms and molecules to assess the stability of ligand-receptor complexes. | Employed to analyze the stability of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives bound to CDK2/4/6. | nih.gov |

| Virtual Screening | Computationally screens large libraries of compounds to identify potential hits. | Has demonstrated significantly higher hit rates compared to traditional high-throughput screening. | nih.gov |

Exploration of Novel Therapeutic Applications Beyond Current Indications

The versatile structure of N-(Pyridin-4-yl)cyclopropanecarboxamide and its derivatives suggests their potential for a wide range of therapeutic applications beyond their initially explored indications. The core chemical motifs are present in compounds investigated for various diseases, highlighting the platform's adaptability.

One promising area is in the treatment of infectious diseases. A related compound, N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, was identified as a potent inhibitor of K1 bacterial capsule formation in uropathogenic E. coli (UPEC). nih.gov Since the bacterial capsule is a key virulence factor, its inhibition represents a novel strategy for developing anti-infective agents that could combat the rise of antimicrobial resistance. nih.gov

Furthermore, derivatives of N-(pyridin-2-ylsulfonyl)cyclopropanecarboxamide have been found to modulate the activity of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). google.com This suggests a potential therapeutic role in managing CFTR-mediated diseases, including cystic fibrosis and certain secretory disorders. google.com Other research has explored N-(pyridin-4-yl) amides in different contexts, such as N-(pyridin-4-yl)-(indol-3-yl)acetamides, which were investigated as novel antiallergic agents. nih.gov The pyridine-3-carboxamide (B1143946) scaffold has also been evaluated for its effectiveness against bacterial wilt in plants, indicating the broad biological activity of this chemical class. nih.gov

Sustainable and Green Chemical Synthesis Methodologies

In line with the growing emphasis on environmental responsibility in pharmaceutical manufacturing, research is underway to develop sustainable and green synthesis methods for N-(Pyridin-4-yl)cyclopropanecarboxamide and related heterocyclic compounds. mdpi.com The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jocpr.comresearchgate.net

Key green chemistry approaches applicable to the synthesis of pyridine and pyrimidine (B1678525) derivatives include microwave-assisted synthesis, multicomponent reactions, and the use of eco-friendly solvents or solvent-free conditions. rasayanjournal.co.innih.gov Microwave-assisted synthesis can dramatically reduce reaction times and increase product yields compared to conventional heating methods. nih.gov Multicomponent reactions, where three or more reactants are combined in a single step to form a final product, enhance efficiency and atom economy. rasayanjournal.co.in

Solvent-free synthesis, such as mechanochemical grinding, offers a cleaner reaction profile by eliminating the need for hazardous organic solvents, simplifying product separation and reducing environmental impact. mdpi.commdpi.com Additionally, the development of recyclable catalysts and the use of bio-based solvents are central to making the production of these important chemical entities more sustainable. jocpr.comresearchgate.net These methods not only reduce the environmental footprint of pharmaceutical production but can also lead to more cost-effective and efficient manufacturing processes. nih.gov

Q & A

(Basic) What synthetic routes are commonly employed to synthesize N-(Pyridin-4-yl)cyclopropanecarboxamide derivatives?

Derivatives are typically synthesized via Suzuki-Miyaura cross-coupling reactions using pinacol boronate intermediates and bromopyridines. For example, compounds like N-(4-(4-(2-methoxyethoxy)pyridin-4-yl)phenyl)thiazol-2-yl)cyclopropanecarboxamide were synthesized with yields ranging from 6% to 43% by reacting pinacolboronate intermediates with brominated pyridines under palladium catalysis . Reaction optimization includes adjusting catalysts (e.g., Pd(PPh₃)₄), solvents (e.g., dioxane/water), and purification via column chromatography.

(Basic) What analytical techniques are critical for confirming the molecular structure of N-(Pyridin-4-yl)cyclopropanecarboxamide derivatives?

Key techniques include:

- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry (e.g., SHELXL refinement for crystal structure determination ).

- NMR spectroscopy : ¹H and ¹³C NMR verify substituent integration and cyclopropane ring integrity. For instance, cyclopropane protons typically appear as a multiplet at δ 1.2–1.6 ppm .

- Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .

(Advanced) How can researchers address low yields in the synthesis of cyclopropanecarboxamide derivatives?

Yield discrepancies (e.g., 6% vs. 43% in ) may arise from steric hindrance, electronic effects of substituents, or side reactions. Mitigation strategies:

- Optimize reaction conditions : Increase catalyst loading, use microwave-assisted heating, or employ high-boiling solvents (e.g., DMF) to enhance reactivity.

- Purification adjustments : Use preparative HPLC for polar byproducts.

- Substituent tuning : Electron-donating groups on pyridine improve coupling efficiency .

(Advanced) How should researchers design experiments to evaluate the biological activity of N-(Pyridin-4-yl)cyclopropanecarboxamide derivatives?

- Enzyme inhibition assays : Measure IC₅₀ values against targets like CHK1 (e.g., compound GDC-0575 showed CHK1 inhibition at IC₅₀ = 27 nM ).

- Solubility testing : Use DMSO or ethanol as carriers (e.g., 75 mg/mL solubility in DMSO for in vitro assays ).

- Pharmacokinetic (PK) studies : Assess bioavailability via animal models, monitoring plasma concentration over time .

(Advanced) How can contradictions in spectral or crystallographic data be resolved?

- Cross-validation : Compare experimental NMR shifts with DFT-calculated values .

- Redundant refinement : Use SHELXL’s iterative refinement tools (e.g., TWIN/BASF commands) to resolve disordered crystal structures .

- Repeat experiments : Ensure consistency in synthetic batches or crystallization conditions .

(Advanced) What advanced crystallographic methods are recommended for structural analysis of cyclopropanecarboxamide derivatives?

- SHELXL refinement : Leverage features like hydrogen-bond restraints, anisotropic displacement parameters, and twin refinement for high-resolution structures .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to explain packing motifs .

- Deposition in databases : Submit CIF files to repositories like CCDC (Cambridge Structural Database) for peer validation .

(Advanced) How can structure-activity relationship (SAR) studies guide the optimization of cyclopropanecarboxamide derivatives?

- Substituent variation : Introduce groups like 4-methylpiperazine or methoxyethoxy to pyridine rings to enhance target binding (e.g., compound 45 vs. 44 in ).

- Bioisosteric replacement : Replace cyclopropane with spirocyclic or fused rings to improve metabolic stability.

- In silico docking : Use software like AutoDock to predict binding affinities to targets like JAK3 or CHK1 .

(Advanced) What strategies improve the solubility and formulation of N-(Pyridin-4-yl)cyclopropanecarboxamide for in vivo studies?

- Prodrug design : Introduce phosphate or ester groups to enhance aqueous solubility.

- Nanoformulation : Use liposomes or PEGylated carriers to improve bioavailability .

- Co-solvent systems : Combine ethanol/Cremophor EL for intraperitoneal administration .

(Advanced) How can computational modeling aid in understanding the reactivity of cyclopropanecarboxamide derivatives?

- DFT calculations : Predict reaction pathways (e.g., cyclopropane ring strain effects on nucleophilic attack).

- Molecular dynamics (MD) : Simulate ligand-protein binding stability over time .

- ADMET profiling : Use tools like SwissADME to estimate absorption and toxicity risks .

(Advanced) How should stability studies be conducted for cyclopropanecarboxamide derivatives under varying conditions?

- Forced degradation : Expose compounds to heat (40–60°C), light, or acidic/basic conditions to identify degradation products via LC-MS.

- Long-term storage : Store lyophilized powders at -20°C or -80°C to prevent hydrolysis or oxidation .

- pH-dependent stability : Assess solubility and degradation in buffers (pH 1–9) to mimic physiological environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.